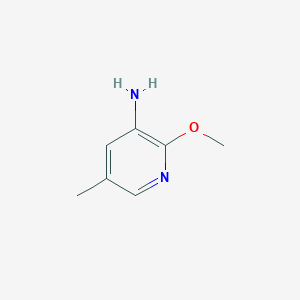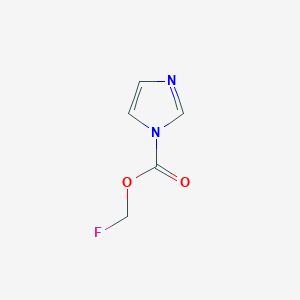
fluoromethyl 1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethyl 1H-imidazole-1-carboxylate (FMIC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. FMIC is a fluorinated derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The fluoromethyl group in FMIC makes it an attractive candidate for use in medicinal chemistry, as it can enhance the pharmacokinetic properties of drugs.
Mechanism Of Action
The mechanism of action of fluoromethyl 1H-imidazole-1-carboxylate is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors, through its fluoromethyl group. fluoromethyl 1H-imidazole-1-carboxylate can also act as a prodrug, where it is converted into its active form inside the body.
Biochemical and Physiological Effects:
fluoromethyl 1H-imidazole-1-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, fluoromethyl 1H-imidazole-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. fluoromethyl 1H-imidazole-1-carboxylate has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
Fluoromethyl 1H-imidazole-1-carboxylate has several advantages for use in laboratory experiments, such as its stability and ease of handling. However, its high cost and complex synthesis method can be a limitation for some researchers. Additionally, the lack of a clear understanding of its mechanism of action can make it challenging to design experiments that target specific biological pathways.
Future Directions
There are several future directions for the research on fluoromethyl 1H-imidazole-1-carboxylate. One area of interest is the development of new drug candidates that incorporate fluoromethyl 1H-imidazole-1-carboxylate as a building block. Another direction is the exploration of fluoromethyl 1H-imidazole-1-carboxylate's potential as a radiotracer for PET imaging, which can provide valuable insights into the molecular processes of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of fluoromethyl 1H-imidazole-1-carboxylate and its potential applications in various fields of scientific research.
Synthesis Methods
Fluoromethyl 1H-imidazole-1-carboxylate can be synthesized through a multi-step process involving the reaction of imidazole with various reagents, such as trifluoroacetic anhydride and methyl iodide. The resulting intermediate compounds are then treated with sodium hydride and fluoromethyl iodide to yield the final product, fluoromethyl 1H-imidazole-1-carboxylate. The synthesis of fluoromethyl 1H-imidazole-1-carboxylate requires careful handling of hazardous chemicals and expertise in organic chemistry.
Scientific Research Applications
Fluoromethyl 1H-imidazole-1-carboxylate has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, fluoromethyl 1H-imidazole-1-carboxylate has been used as a building block for the synthesis of novel drug candidates that target various diseases, such as cancer and infectious diseases. fluoromethyl 1H-imidazole-1-carboxylate can also be used as a fluorine-18 labeled radiotracer for positron emission tomography (PET) imaging, which is a non-invasive imaging technique used in medical diagnosis and research.
properties
CAS RN |
166331-84-6 |
|---|---|
Product Name |
fluoromethyl 1H-imidazole-1-carboxylate |
Molecular Formula |
C5H5FN2O2 |
Molecular Weight |
144.1 g/mol |
IUPAC Name |
fluoromethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C5H5FN2O2/c6-3-10-5(9)8-2-1-7-4-8/h1-2,4H,3H2 |
InChI Key |
UYJSKWJSOVEWDA-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)C(=O)OCF |
Canonical SMILES |
C1=CN(C=N1)C(=O)OCF |
synonyms |
1H-Imidazole-1-carboxylicacid,fluoromethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



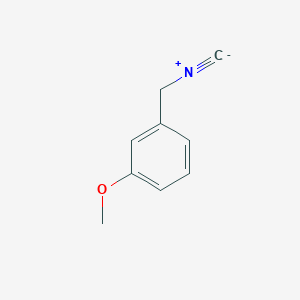
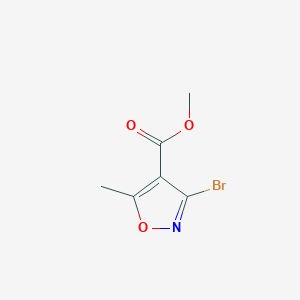
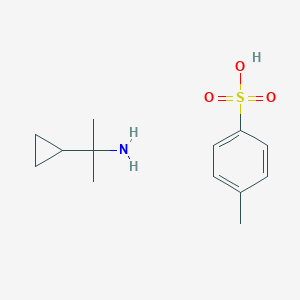
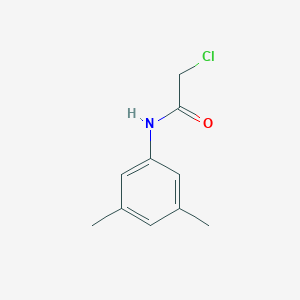
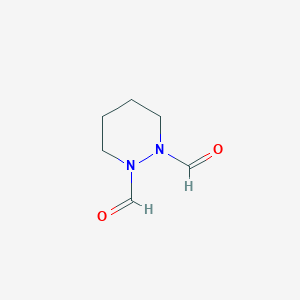
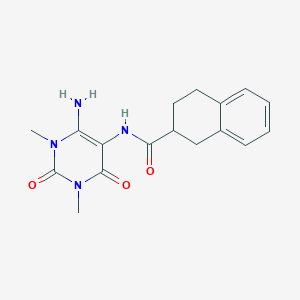
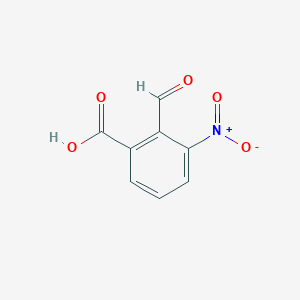
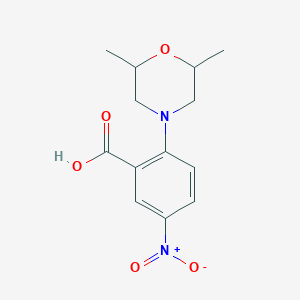
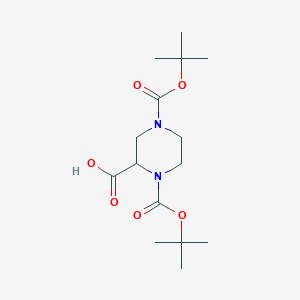
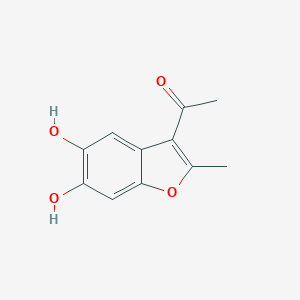
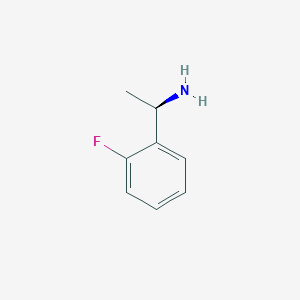
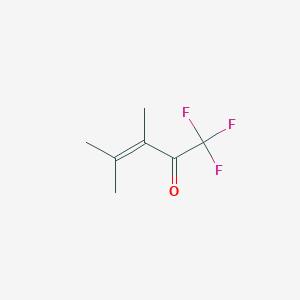
![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)
